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Compound of Interest

Compound Name: 4,4'-Divinylbiphenyl

Cat. No.: B1366803 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold is a privileged structural motif in materials science and medicinal

chemistry, prized for its rigidity, thermal stability, and tunable electronic properties.[1][2]

Functionalization of the biphenyl core offers a powerful strategy to modulate its electronic

characteristics, influencing everything from charge transport capabilities in organic electronics

to redox potentials in biological systems. This guide provides an objective comparison of the

electronic properties of various functionalized biphenyls, supported by experimental and

computational data.

The Influence of Substituents on Frontier Molecular
Orbitals
The electronic properties of functionalized biphenyls are fundamentally governed by the

energies of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular

orbital (LUMO). The nature of the substituent appended to the biphenyl core dictates the

energy levels of these frontier orbitals and, consequently, the HOMO-LUMO gap.

Electron-Donating Groups (EDGs): Substituents such as amino (-NH2) and methoxy (-

OCH3) groups increase the energy of the HOMO, making the molecule easier to oxidize.[3]

This is due to the donation of electron density into the π-system of the biphenyl.
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Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2) and cyano (-CN)

lower the energy of the LUMO, making the molecule more readily reduced.[3][4] These

groups pull electron density from the biphenyl π-system.

The interplay of these substituent effects allows for precise tuning of the electronic properties

for specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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